molecular formula C8H6F2N2 B1436066 6-(Difluoromethyl)-4-methylnicotinonitrile CAS No. 1806768-51-3

6-(Difluoromethyl)-4-methylnicotinonitrile

Cat. No.: B1436066
CAS No.: 1806768-51-3
M. Wt: 168.14 g/mol
InChI Key: XOQHEMNXAHPXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)-4-methylnicotinonitrile is a chemical compound that has garnered significant interest in various fields of research due to its unique structural features and potential applications. The presence of the difluoromethyl group in its structure imparts distinct chemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-4-methylnicotinonitrile typically involves the introduction of the difluoromethyl group into a nicotinonitrile scaffold. One common method is the difluoromethylation of nicotinonitrile derivatives using difluoromethylating agents under specific reaction conditions. For instance, visible-light-promoted difluoromethylation reactions have been employed to achieve this transformation under mild and environmentally benign conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-4-methylnicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethylated carboxylic acids, while reduction can produce difluoromethylated amines.

Scientific Research Applications

6-(Difluoromethyl)-4-methylnicotinonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-4-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in the biological activity of the compound, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    6-(Trifluoromethyl)-4-methylnicotinonitrile: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.

    4-Methylnicotinonitrile: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    6-(Difluoromethyl)-nicotinonitrile: Similar but without the methyl group at the 4-position.

Uniqueness

6-(Difluoromethyl)-4-methylnicotinonitrile is unique due to the presence of both the difluoromethyl and methyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

6-(difluoromethyl)-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-5-2-7(8(9)10)12-4-6(5)3-11/h2,4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQHEMNXAHPXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Difluoromethyl)-4-methylnicotinonitrile
Reactant of Route 2
6-(Difluoromethyl)-4-methylnicotinonitrile
Reactant of Route 3
6-(Difluoromethyl)-4-methylnicotinonitrile
Reactant of Route 4
6-(Difluoromethyl)-4-methylnicotinonitrile
Reactant of Route 5
Reactant of Route 5
6-(Difluoromethyl)-4-methylnicotinonitrile
Reactant of Route 6
6-(Difluoromethyl)-4-methylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.